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Compound of Interest

Compound Name:
7-methoxy-2,3-

dimethylbenzofuran-5-ol

Cat. No.: B1246858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

antioxidant compound 7-methoxy-2,3-dimethylbenzofuran-5-ol. Due to the limited public

availability of experimental spectra, this document presents predicted spectroscopic data

obtained from computational models. These predictions are valuable for the identification and

characterization of this compound in various research and development settings. This guide

also outlines standardized experimental protocols for acquiring such data.

Core Spectroscopic Data
The predicted spectroscopic data for 7-methoxy-2,3-dimethylbenzofuran-5-ol is summarized

in the tables below. This data is essential for confirming the molecular structure and purity of

the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 7-methoxy-2,3-dimethylbenzofuran-5-ol (Solvent:

CDCl₃, Frequency: 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.65 s 1H H-4

6.58 s 1H H-6

5.10 s (broad) 1H -OH

3.90 s 3H -OCH₃

2.25 s 3H 2-CH₃

2.10 s 3H 3-CH₃

Table 2: Predicted ¹³C NMR Data for 7-methoxy-2,3-dimethylbenzofuran-5-ol (Solvent:

CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppm Assignment

155.0 C-7a

148.5 C-5

145.2 C-7

142.8 C-3a

115.1 C-2

112.5 C-3

105.4 C-6

98.2 C-4

56.5 -OCH₃

12.1 2-CH₃

8.5 3-CH₃

Mass Spectrometry (MS)
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Table 3: Predicted Mass Spectrometry Data for 7-methoxy-2,3-dimethylbenzofuran-5-ol

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

192.0786 100 [M]⁺ (Molecular Ion)

177.0550 85 [M - CH₃]⁺

149.0599 40 [M - CH₃ - CO]⁺

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data for 7-methoxy-2,3-dimethylbenzofuran-5-
ol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Strong, Broad O-H stretch (phenolic)

2920-2980 Medium C-H stretch (aliphatic, methyl)

1620, 1580, 1480 Medium-Strong C=C stretch (aromatic)

1280 Strong C-O stretch (aryl ether)

1150 Strong C-O stretch (phenol)

850 Medium
C-H bend (out-of-plane,

aromatic)

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:
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Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

[1] The solution should be clear and homogeneous.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the magnet.

Shimming: Perform magnetic field shimming to optimize the field homogeneity.

Acquisition of ¹H NMR Spectrum:

Set the spectrometer to the proton frequency (e.g., 400 MHz).

Acquire the spectrum using a standard pulse sequence. Key parameters include a 30°

pulse angle and a relaxation delay of 1-2 seconds.[2]

Acquisition of ¹³C NMR Spectrum:

Set the spectrometer to the carbon frequency (e.g., 100 MHz).

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for

each carbon. A 30° pulse and a 2-second relaxation delay are typically sufficient for

qualitative spectra.[2]

Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain

the frequency domain spectrum. Phase the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.

Procedure:
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common method for small, volatile molecules.[3][4] In this technique, the sample is vaporized

and bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]

[4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak with the

highest m/z often corresponds to the molecular ion [M]⁺, from which the molecular weight

can be determined. High-resolution mass spectrometry can provide the exact mass, allowing

for the determination of the molecular formula.[5]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two

salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[6]

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with about 100

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the

mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Place the sample holder (salt plates or KBr pellet holder) in the path of the

IR beam in the spectrometer.
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Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder or a pure KBr pellet should be recorded

and automatically subtracted from the sample spectrum.

Data Analysis: The resulting IR spectrum shows the percentage of light transmitted versus

the wavenumber (in cm⁻¹). Absorption bands are analyzed to identify characteristic

vibrational frequencies of functional groups.[8][9]

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the

chemical structure of 7-methoxy-2,3-dimethylbenzofuran-5-ol.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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7-methoxy-2,3-dimethylbenzofuran-5-ol

Key Spectroscopic Signals

¹H NMR Signals:
- Aromatic Protons
- Hydroxyl Proton
- Methoxy Protons
- Methyl Protons

¹³C NMR Signals:
- Aromatic Carbons
- Methoxy Carbon
- Methyl Carbons

Mass Spec Signal:
- Molecular Ion Peak

IR Signals:
- O-H Stretch
- C-H Stretch
- C=C Stretch
- C-O Stretch

Click to download full resolution via product page

Caption: Chemical structure and its correlation to key spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 7-methoxy-2,3-
dimethylbenzofuran-5-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246858#spectroscopic-data-nmr-mass-ir-for-7-
methoxy-2-3-dimethylbenzofuran-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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